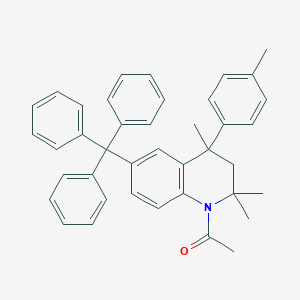![molecular formula C20H21BrN2O6 B401023 ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE](/img/structure/B401023.png)
ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE: is a complex organic compound that features a combination of phenoxy, bromo, methoxy, and acetic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE typically involves multiple steps. The starting materials often include 4-bromo-2-methoxyphenol and phenoxyacetic acid. The synthesis may involve the following steps:
Bromination: Introduction of the bromo group to the phenol ring.
Methoxylation: Addition of the methoxy group.
Acetylation: Formation of the acetyl group.
Hydrazonomethylation: Introduction of the hydrazonomethyl group.
Phenoxyacetic Acid Coupling: Final coupling with phenoxyacetic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions can occur at the hydrazonomethyl group.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The bromo and methoxy groups may facilitate binding to enzymes or receptors, while the hydrazonomethyl group could participate in redox reactions or form covalent bonds with biological molecules.
相似化合物的比较
2-Bromo-4-methoxybenzoic acid: Shares the bromo and methoxy functional groups.
4-Bromo-2-methoxyphenol: Similar structure but lacks the acetic acid and hydrazonomethyl groups.
Phenoxyacetic acid: Contains the phenoxy and acetic acid groups but lacks the bromo and methoxy groups.
Uniqueness:
- The combination of bromo, methoxy, phenoxy, acetyl, and hydrazonomethyl groups in ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE makes it unique. This unique structure provides a diverse range of reactivity and potential applications in various fields.
属性
分子式 |
C20H21BrN2O6 |
|---|---|
分子量 |
465.3g/mol |
IUPAC 名称 |
ethyl 2-[2-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H21BrN2O6/c1-3-27-20(25)13-29-16-7-5-4-6-14(16)11-22-23-19(24)12-28-17-9-8-15(21)10-18(17)26-2/h4-11H,3,12-13H2,1-2H3,(H,23,24)/b22-11+ |
InChI 键 |
NWDGUEUPJFGXND-SSDVNMTOSA-N |
手性 SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
规范 SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(Methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl 4-bromobenzoate](/img/structure/B400941.png)
![8-ethoxy-N-(4-ethylphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400943.png)
![2,5-dichloro-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline](/img/structure/B400944.png)
![N-(3,4-dichlorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400945.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B400946.png)

![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B400948.png)
![N-(2,5-dichlorophenyl)-N-(8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400951.png)
![dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-{[3-(methyloxy)phenyl]carbonyl}-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B400954.png)


![1-[(4-Bromophenyl)carbonyl]-2,2,4-trimethyl-4-(4-methylphenyl)-6-(triphenylmethyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B400961.png)
![N-(3-fluorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400962.png)
